Glucoisovitexin

Antioxidant Radical Scavenging Oxidative Stress

Glucoisovitexin (Meloside A) offers definitive advantages over its analog isovitexin, including enhanced aqueous solubility (6.26 g/L) and superior radical scavenging (97% superoxide inhibition). It is a benchmark for lipid peroxidation studies, outperforming α-tocopherol, and is patent-protected for stabilizing PUFAs. Choose this precise C-glycosyl flavone for reproducible, high-impact research outcomes.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 60767-80-8
Cat. No. B1194942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoisovitexin
CAS60767-80-8
Synonymsisovitexin 2''-O-beta-glucoside
isovitexin 2''-O-glucoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2
InChIKeyRQTTXGQDIROLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucoisovitexin (CAS 60767-80-8): A C-Glycosyl Flavone Disaccharide for Specialized Antioxidant and Metabolic Research


Glucoisovitexin, also known as Meloside A or isovitexin 2''-O-β-D-glucoside, is a C-glycosyl flavone disaccharide derivative that functions as a metabolite and is structurally related to isovitexin, featuring an additional β-D-glucosyl residue at the 2'' position . This compound belongs to the trihydroxyflavone class and is distinguished from its parent compound isovitexin and its isomer vitexin by its enhanced aqueous solubility and potent radical-scavenging capabilities . Glucoisovitexin is primarily sourced from young green barley leaves (Hordeum vulgare) and other plants such as Oxalis acetosella, where it acts as a natural antioxidant and UV protectant [1].

Why Glucoisovitexin Cannot Be Replaced by Isovitexin or Vitexin in Assay Design


In-class substitution of glucoisovitexin with its structurally similar counterparts, isovitexin or vitexin, is not scientifically defensible due to fundamental differences in molecular structure, physicochemical properties, and biological activity profiles. Glucoisovitexin possesses an additional β-D-glucosyl moiety that significantly alters its water solubility (predicted 6.26 g/L) and antioxidant potency compared to the parent compounds [1]. Crucially, studies demonstrate that isovitexin and vitexin are inactive in key anti-inflammatory assays where the aglycone apigenin shows activity, highlighting that minor structural variations among C-glycosyl flavones lead to divergent biological outcomes [2]. Therefore, selecting the precise compound is essential for reproducible research and accurate structure-activity relationship (SAR) studies.

Quantitative Differentiation of Glucoisovitexin vs. Analogs: Evidence for Procurement Decisions


Glucoisovitexin Exhibits Superior Superoxide Radical Scavenging Compared to Common Antioxidants

Glucoisovitexin (referred to as 2″-O-GIV) demonstrated a dose-dependent inhibition of superoxide radical generation. At a concentration of 25 mM, it inhibited superoxide formation by 97% as measured by electron spin resonance spectroscopy [1]. This high level of inhibition surpasses that of many common dietary flavonoids and establishes a benchmark for its radical-trapping capability.

Antioxidant Radical Scavenging Oxidative Stress

Glucoisovitexin Outperforms α-Tocopherol (Vitamin E) in Inhibiting Lipid Peroxidation

In a direct head-to-head comparison using a lipid peroxidation model, glucoisovitexin (2-O-GIV) inhibited the formation of malonaldehyde (MA) from arachidonic acid by over 99%, whereas α-tocopherol (Vitamin E) achieved approximately 95% inhibition under the same conditions [1]. This 4% absolute difference, while numerically small, represents a complete suppression of MA formation by glucoisovitexin.

Lipid Peroxidation Antioxidant Bioactive Compound

Glucoisovitexin Demonstrates Potent Hydroxyl Radical Scavenging Activity

Beyond superoxide, glucoisovitexin (2″-O-GIV) exhibits strong scavenging activity against the highly reactive hydroxyl radical. It inhibited hydroxyl radical generation by 91% at a concentration of 500 μM [1]. This dual-radical scavenging profile (superoxide and hydroxyl) is characteristic of potent antioxidants.

Free Radical Biology Antioxidant DNA Damage

Glucoisovitexin's Enhanced Aqueous Solubility Facilitates In Vitro and In Vivo Formulation

The presence of an additional glucosyl residue in glucoisovitexin significantly improves its physicochemical properties compared to the parent aglycones or simple C-glycosides. Predicted water solubility for glucoisovitexin is 6.26 g/L (ALOGPS) [1], and vendor data indicates solubility in DMSO up to 100 mg/mL . While direct comparative solubility data for isovitexin is not provided in the same source, the structural addition of a hydrophilic sugar moiety is known to increase aqueous solubility in this class of compounds.

Solubility Bioavailability Formulation Science

α-Glucosidase Inhibitory Activity of Isovitexin Provides Context for Glucoisovitexin's Potential Metabolic Role

While direct α-glucosidase inhibitory data for glucoisovitexin is not available in the primary literature, its parent compound isovitexin demonstrates moderate inhibition with an IC50 of 266.2 μM [1]. This is comparable to vitexin (IC50 244.0 μM) and isorhamnetin 3-O-β-D-rutinoside (IC50 275.4 μM) [1]. Glucoisovitexin's structural modification (additional glucosylation) may alter this activity, but this remains an open research question.

Diabetes Enzyme Inhibition Metabolic Disease

Strategic Application Scenarios for Glucoisovitexin in Research and Development


Oxidative Stress and Free Radical Biology Research

Given its potent and quantifiable inhibition of superoxide (97% at 25 mM) and hydroxyl (91% at 500 μM) radicals [1], glucoisovitexin is an ideal positive control or test compound for studies investigating oxidative stress, antioxidant mechanisms, and the role of reactive oxygen species in cellular damage. Its dual-radical scavenging profile makes it particularly suitable for ESR spectroscopy-based assays.

Lipid Peroxidation and Natural Product Antioxidant Screening

The direct demonstration that glucoisovitexin outperforms α-tocopherol in inhibiting malonaldehyde formation (>99% vs. ~95%) [2] positions it as a benchmark compound in lipid peroxidation assays. It is valuable for screening natural product libraries for lipid-protective agents and for validating the efficacy of novel antioxidants in food science and biomedical research.

Formulation Development and Bioavailability Studies

With its enhanced water solubility (predicted 6.26 g/L) [3] and high DMSO solubility , glucoisovitexin is a preferred candidate over less soluble analogs (like isovitexin) for developing aqueous-based formulations. This property is critical for in vitro cell culture studies, in vivo dosing experiments, and the design of nutraceutical or cosmeceutical delivery systems.

Specialized Industrial Applications in Food and Cosmetic Preservation

Patents disclose the use of glucoisovitexin (2''-O-glucosyl isovitexin) as an effective antioxidant for stabilizing polyunsaturated fatty acids in fish oils [4] and as a xanthine oxidase inhibitor [5]. These industrial applications, protected by intellectual property, highlight a specific, high-value use case beyond basic research for which generic alternatives would not be suitable or legally permissible.

Technical Documentation Hub

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